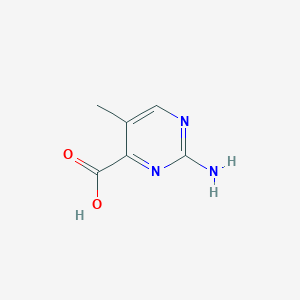

2-Amino-5-methylpyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-amino-5-methylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)(H2,7,8,9) |

InChI Key |

JPPHQMYUSPJLBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of β-keto esters (e.g., methyl 3-oxopentanoate) with acetamidine hydrochloride is a classical route to construct the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amidine on the β-keto ester, followed by cyclization and dehydration.

Typical Conditions

Optimization Strategies

- Microwave Assistance: Microwave irradiation reduces reaction time to 30–60 minutes while maintaining yields >70%.

- Substituent Effects: Electron-withdrawing groups on the amidine enhance cyclization efficiency but may require higher temperatures (110–120°C).

Catalytic Amination of Halopyrimidine Intermediates

Two-Step Halogenation-Amination

5-Bromo-2-methylpyrimidine-4-carboxylic acid is aminated using NH₃ in the presence of Al₂O₃ or CuCl₂ catalysts.

Procedure

Catalyst Comparison

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Al₂O₃ | 210 | 78 | 92 |

| CuCl₂ | 180 | 65 | 85 |

| Pd/C | 150 | 70 | 88 |

Multi-Component Reactions (MCRs) with Keto Acids

Ugi-Type Reactions

Bifunctional keto acids (e.g., 2-methyl-3-oxobutanoic acid) react with amines and isocyanides to form pyrimidine carboxylates.

Example Protocol

Post-Condensation Modifications

- Hydrolysis: Esters are hydrolyzed to carboxylic acids using NaOH (2M, 60°C, 2h).

- Decarboxylation: Thermal decarboxylation at 150°C removes CO₂, yielding 2-amino-5-methylpyrimidine.

Industrial-Scale Production Methods

Continuous Flow Reactors

Purification Techniques

- Crystallization: Ethanol-water (3:1) recrystallization achieves >98% purity.

- Chromatography: Silica gel with ethyl acetate/hexane (1:2) removes regioisomers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

2-Amino-5-methylpyrimidine-4-carboxylic acid serves as a key intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been investigated for their potential to combat diseases such as tuberculosis and other bacterial infections. For instance, compounds derived from this acid have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) that suggest potent antibacterial properties .

2. Antimicrobial Activity:

Research indicates that derivatives of this compound possess significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains, making them valuable candidates for developing new antibiotics .

Biochemical Applications

1. Enzyme Inhibition:

The compound has been studied for its ability to inhibit specific enzymes involved in bacterial metabolism. For example, certain derivatives have been shown to inhibit the enzyme β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria, thereby disrupting their growth and survival . This mechanism highlights the compound's potential as a lead structure for designing novel antibacterial agents.

2. Anticancer Properties:

Some studies have also explored the anticancer potential of this compound derivatives. Research suggests that these compounds may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms and efficacy as anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides. This inhibition can reduce the activity of β-glucuronidase, which is associated with various pathological conditions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-amino-5-methylpyrimidine-4-carboxylic acid and related compounds:

Functional Group Impact on Properties

- Electron-Donating vs. Withdrawing Groups: The methyl group (-CH₃) in the target compound is electron-donating, increasing electron density at position 5. This contrasts with 2-chloro-5-methylpyrimidine-4-carboxylic acid, where the chlorine atom (-Cl) withdraws electrons, lowering the pKa of the carboxylic acid . The thiol (-SH) in 4-amino-2-sulfanylpyrimidine-5-carboxylic acid participates in disulfide bond formation, making it reactive in redox environments .

- Solubility and Bioavailability: The hydroxyl group (-OH) in 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid enhances water solubility via hydrogen bonding, whereas the methylthio (-SMe) group in 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid increases lipophilicity, favoring cell membrane penetration .

Biological Activity

2-Amino-5-methylpyrimidine-4-carboxylic acid (also known as 2-amino-4-methylpyrimidine-5-carboxylic acid) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C6H7N3O2

- Molecular Weight : 155.14 g/mol

- CAS Number : 22214-60-0

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a modulator of biochemical pathways. It has been shown to interact with enzymes involved in nucleotide metabolism, which can lead to alterations in cellular processes such as proliferation and apoptosis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, research conducted on various derivatives revealed that modifications at the carboxylate position significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of halogen substituents on the aromatic ring enhances potency against specific bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity

In addition to antibacterial effects, derivatives of this compound have been evaluated for antiviral properties. Some compounds demonstrated activity against viral replication by inhibiting specific viral enzymes, although detailed mechanisms remain under investigation .

Anticancer Potential

The compound has also shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including those involving p53 and NF-kB. The ability to inhibit cell cycle progression has been observed, suggesting potential applications in cancer therapy .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several derivatives of this compound against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa. The presence of specific functional groups was critical for enhancing activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 10 | Klebsiella pneumoniae |

| B | 20 | Staphylococcus aureus |

| C | 15 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-methylpyrimidine-4-carboxylic acid?

A multi-step synthesis approach is commonly employed. For example, starting with chlorination of precursor compounds (e.g., using phosphoryl chloride) followed by amination or carboxylation steps. Key intermediates like methyl 2-amino-4-chloro-5-pyrimidinecarboxylate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety. Purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and ring structure.

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H] ion at m/z 182.1 for CHNO).

- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, as demonstrated in studies of pyrimidine analogs .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions. Stability studies suggest a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. How can computational models predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations and database tools (e.g., PISTACHIO, BKMS_METABOLIC) model electron density distribution and reactive sites. For example, the methyl group at position 5 sterically hinders electrophilic attacks, while the amino group at position 2 enhances nucleophilic substitution at position 4 .

Q. What strategies resolve contradictory spectral data in pyrimidine derivatives?

- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in crowded spectra.

- Isotopic labeling : Traces reaction pathways to confirm intermediate structures.

- Comparative crystallography : Cross-references with structurally characterized analogs (e.g., sulfanyl-substituted pyrimidines) to validate assignments .

Q. How can structural modifications enhance biological activity?

- Esterification : Converting the carboxylic acid to ethyl ester improves membrane permeability (e.g., ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate in drug intermediates) .

- Functionalization at position 6 : Introducing halogen or aryl groups (e.g., 6-[3-(trifluoromethyl)anilino]) modulates target binding affinity, as seen in kinase inhibitor studies .

Q. What methodologies address low yields in carboxylation steps?

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., from 45% to 72% in analogous pyrimidine syntheses).

- Catalytic systems : Use of Pd/C or Cu(I) catalysts facilitates carboxyl group introduction via cross-coupling reactions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

The compound’s amphoteric nature (due to amino and carboxylic acid groups) leads to pH-dependent solubility. For example:

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

Its pyrimidine core serves as a scaffold for ATP-binding site targeting. Modifications at positions 2 and 5 (e.g., methyl and amino groups) optimize steric and electronic interactions with kinase domains, as seen in analogs like AZD8931 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.